molecular formula C27H32O6 B15181581 (E)-(1-Methylethylidene)bis(4,1-phenyleneoxy-2,1-ethanediyl) crotonate CAS No. 93918-95-7

(E)-(1-Methylethylidene)bis(4,1-phenyleneoxy-2,1-ethanediyl) crotonate

Cat. No.: B15181581
CAS No.: 93918-95-7
M. Wt: 452.5 g/mol
InChI Key: QFPJYTRPZADOBT-KQQUZDAGSA-N
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Description

(E)-(1-Methylethylidene)bis(4,1-phenyleneoxy-2,1-ethanediyl) crotonate is an organic compound with the molecular formula C27H32O6. This compound is known for its unique structure, which includes a crotonate ester group and phenyleneoxy linkages. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-(1-Methylethylidene)bis(4,1-phenyleneoxy-2,1-ethanediyl) crotonate typically involves the esterification of crotonic acid with a bisphenol derivative. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated to facilitate the esterification process, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations. This ensures high efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-(1-Methylethylidene)bis(4,1-phenyleneoxy-2,1-ethanediyl) crotonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The phenyleneoxy groups can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted phenyleneoxy derivatives.

Scientific Research Applications

(E)-(1-Methylethylidene)bis(4,1-phenyleneoxy-2,1-ethanediyl) crotonate is used in various scientific research fields, including:

    Chemistry: As a precursor for the synthesis of complex organic molecules.

    Biology: In studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of polymers and advanced materials.

Mechanism of Action

The mechanism of action of (E)-(1-Methylethylidene)bis(4,1-phenyleneoxy-2,1-ethanediyl) crotonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    Bisphenol A: A similar compound with phenyleneoxy linkages but lacking the crotonate ester group.

    Crotonic Acid Esters: Compounds with similar ester groups but different aromatic linkages.

Uniqueness

(E)-(1-Methylethylidene)bis(4,1-phenyleneoxy-2,1-ethanediyl) crotonate is unique due to its combination of crotonate ester and phenyleneoxy linkages, which confer distinct chemical properties and reactivity. This makes it valuable for specific applications in research and industry.

Properties

CAS No.

93918-95-7

Molecular Formula

C27H32O6

Molecular Weight

452.5 g/mol

IUPAC Name

2-[4-[2-[4-[2-[(E)-but-2-enoyl]oxyethoxy]phenyl]propan-2-yl]phenoxy]ethyl (E)-but-2-enoate

InChI

InChI=1S/C27H32O6/c1-5-7-25(28)32-19-17-30-23-13-9-21(10-14-23)27(3,4)22-11-15-24(16-12-22)31-18-20-33-26(29)8-6-2/h5-16H,17-20H2,1-4H3/b7-5+,8-6+

InChI Key

QFPJYTRPZADOBT-KQQUZDAGSA-N

Isomeric SMILES

C/C=C/C(=O)OCCOC1=CC=C(C=C1)C(C2=CC=C(C=C2)OCCOC(=O)/C=C/C)(C)C

Canonical SMILES

CC=CC(=O)OCCOC1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)OCCOC(=O)C=CC

Origin of Product

United States

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